D-Leucine-1-13C is a labeled isotopic form of the essential amino acid D-Leucine, where the carbon atom at the first position is substituted with the stable isotope carbon-13. This compound is particularly significant in biochemical and metabolic research due to its ability to serve as a tracer in various studies involving amino acid metabolism and protein synthesis. The incorporation of carbon-13 allows researchers to track metabolic pathways with greater precision, making it a valuable tool in both fundamental and applied sciences.
The major products from these reactions include α-ketoisocaproate from oxidation, isovaleryl alcohol from reduction, and various substituted leucine derivatives from substitution processes .
D-Leucine-1-13C exhibits biological activity primarily through its role in metabolic pathways. As an essential branched-chain amino acid, it is involved in protein synthesis and energy production. The compound interacts with the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for regulating cell growth and proliferation. By activating this pathway, D-Leucine-1-13C promotes increased protein synthesis and may influence muscle metabolism and recovery .
In metabolic studies, D-Leucine-1-13C helps trace the pathways of amino acid metabolism, providing insights into disorders related to amino acid metabolism and their implications for health .
The synthesis of D-Leucine-1-13C typically involves the incorporation of carbon-13 into precursor molecules during the chemical synthesis of D-Leucine. Common methods include:
These methods ensure high yields of the isotopically labeled compound suitable for research applications .
D-Leucine-1-13C has a wide range of applications across various fields:
Interaction studies involving D-Leucine-1-13C focus on its role in various biochemical pathways. Notably, it has been shown to interact with transporters responsible for amino acid uptake and metabolism. For instance, it may influence the activity of sodium-independent transporters that mediate the uptake of large neutral amino acids. These interactions are critical for maintaining amino acid homeostasis within cells .
D-Leucine-1-13C shares similarities with other branched-chain amino acids and their isotopically labeled forms. Notable similar compounds include:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
L-Valine | C5H11NO2 | Another branched-chain amino acid; essential for protein synthesis. |
L-Isoleucine | C6H13NO2 | Essential amino acid involved in muscle metabolism; also branched-chain. |
L-Leucine | C6H13NO2 | Non-labeled form; essential for protein synthesis and energy production. |
D-Valine | C5H11NO2 | Stereoisomer of valine; less common in dietary sources. |
L-Leucine-1-13C | C6H12^13NO2 | Isotopically labeled form used similarly in metabolic studies. |
The uniqueness of D-Leucine-1-13C lies in its specific labeling at the first carbon position, allowing for precise tracking in metabolic studies compared to other compounds that may not provide such specificity .
D-Leucine-1-¹³C represents a strategically isotope-labeled derivative of the D-enantiomer of leucine, wherein a carbon-13 isotope is specifically incorporated at the first carbon position corresponding to the carboxyl group [1] [2]. The molecular formula remains C₆H₁₃NO₂ with a molecular weight of 132.17 g/mol, representing a mass increase of one atomic mass unit compared to natural abundance leucine due to the heavy carbon isotope substitution [1] [3].
The compound maintains the fundamental structural architecture of leucine, featuring a central alpha-carbon bonded to an amino group, carboxyl group, hydrogen atom, and characteristic isobutyl side chain [1]. The isotopic enrichment specifically targets the carbonyl carbon, resulting in the structural formula (CH₃)₂CHCH₂CH(NH₂)¹³CO₂H [1] [3]. Commercial preparations typically exhibit isotopic purity exceeding 99 atom percent ¹³C at the labeled position, ensuring minimal interference from natural abundance ¹²C in analytical applications [1] [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₃NO₂ | [1] |
Molecular Weight | 132.17 g/mol | [1] [3] |
Isotopic Purity | 99 atom % ¹³C | [1] |
CAS Number | 82152-60-1 | [1] [2] |
Optical Activity | [α]25/D -14.5° (c = 2 in 5 M HCl) | [1] |
Melting Point | >300 °C | [1] |
The precise positioning of the ¹³C label at the carboxyl carbon position enables researchers to track metabolic transformations specifically involving decarboxylation reactions and carbon dioxide evolution during biochemical processes [4]. This strategic labeling pattern distinguishes D-Leucine-1-¹³C from other isotopically labeled leucine variants that may incorporate ¹³C at different carbon positions within the molecular backbone [5] [6] [4].
The structural comparison between D-Leucine-1-¹³C and natural abundance D-leucine reveals identical molecular architecture with the critical distinction residing solely in the isotopic composition of the carboxyl carbon [1] [3]. Natural abundance leucine contains approximately 1.108% ¹³C distributed randomly across all six carbon positions, whereas D-Leucine-1-¹³C demonstrates enrichment approaching 99% specifically at the C-1 position [1] [7].
The stereochemical configuration remains unchanged between the isotopically labeled and natural abundance forms, with both compounds maintaining the D-configuration at the alpha-carbon center [1] [8]. The spatial arrangement of functional groups and the overall three-dimensional molecular geometry exhibit no discernible differences, ensuring that biological systems process D-Leucine-1-¹³C identically to natural D-leucine [6].
Structural Parameter | Natural D-Leucine | D-Leucine-1-¹³C |
---|---|---|
Stereochemistry | D-configuration | D-configuration |
Molecular Geometry | Tetrahedral α-carbon | Tetrahedral α-carbon |
Bond Lengths | Standard values | Standard values |
Bond Angles | Standard values | Standard values |
¹³C Content at C-1 | ~1.1% | ~99% |
The enhanced mass spectrometric detectability represents the primary analytical advantage of D-Leucine-1-¹³C over natural abundance material, with the mass-to-charge ratio shifting from m/z 131 to m/z 132 for the molecular ion [9] [10]. This mass differential enables precise quantitative analysis in metabolic studies and biochemical investigations requiring accurate isotope ratio determinations [10] [11].
The ¹³C Nuclear Magnetic Resonance spectrum of D-Leucine-1-¹³C exhibits distinctive spectral characteristics directly attributable to the position-specific isotopic enrichment [12] [13] [14]. The carboxyl carbon signal demonstrates significant enhancement in intensity compared to other carbon resonances due to the 99% ¹³C enrichment at this position, creating a pronounced spectral signature that facilitates unambiguous identification [14] [15].
Chemical shift assignments for D-leucine carbon atoms in deuterium oxide solution at physiological pH demonstrate the following characteristic values based on experimental and predicted spectral data [12] [14] [16]:
Carbon Position | Chemical Shift (ppm) | Assignment |
---|---|---|
C-1 (Carboxyl) | 178.4 | ¹³CO₂H |
C-2 (Alpha) | 56.1 | CH(NH₂) |
C-3 (Beta) | 42.5 | CH₂ |
C-4 (Gamma) | 26.9 | CH(CH₃)₂ |
C-5/C-6 (Delta) | 24.8/23.6 | CH₃ groups |
The enhanced carboxyl carbon signal in D-Leucine-1-¹³C exhibits characteristic chemical shift values in the range of 170-185 ppm, consistent with carboxylic acid functional groups [17] [18]. Solvent effects and pH variations can influence the precise chemical shift position, with aqueous solutions typically showing shifts around 178 ppm for the carboxyl carbon [19] [16].
Spectral resolution benefits significantly from the isotopic labeling strategy, as the ¹³C-enriched carboxyl carbon produces sharp, well-defined signals with minimal overlap from other carbon resonances [20] [21]. The coupling patterns between ¹³C nuclei and adjacent protons provide additional structural information, with characteristic J-coupling constants facilitating detailed molecular structure elucidation [20].
Temperature dependence studies reveal minimal chemical shift variations across physiologically relevant temperature ranges, indicating structural stability and consistent spectral behavior under typical experimental conditions [12] [14]. The integration ratio between the enhanced carboxyl carbon signal and other carbon resonances directly reflects the isotopic enrichment level, providing a quantitative measure of labeling efficiency [20].
Mass spectrometric analysis of D-Leucine-1-¹³C reveals characteristic fragmentation patterns that distinguish it from natural abundance leucine through specific mass shifts corresponding to the ¹³C incorporation [9] [22] [23]. The molecular ion peak appears at m/z 132 instead of the typical m/z 131 observed for natural abundance leucine, providing immediate confirmation of isotopic labeling [9] [10].
Primary fragmentation pathways involve decarboxylation processes, wherein the ¹³CO₂ loss produces fragment ions that retain the isotopic signature [9] [10]. The base peak typically corresponds to the loss of the carboxyl group, resulting in characteristic fragment ions at reduced mass-to-charge ratios that can be distinguished from natural abundance counterparts [22] [23].
Fragmentation Process | Natural Leucine (m/z) | D-Leucine-1-¹³C (m/z) | Mass Shift |
---|---|---|---|
Molecular Ion [M+H]⁺ | 132 | 133 | +1 |
[M+H-COOH]⁺ | 86 | 86 | 0 |
[M+H-NH₃]⁺ | 115 | 116 | +1 |
[M+H-C₄H₉]⁺ | 75 | 76 | +1 |
Collision-induced dissociation experiments demonstrate reproducible fragmentation patterns with characteristic peak intensity ratios that facilitate quantitative isotope ratio determinations [22] [24]. The relative abundance of isotopically labeled fragments compared to unlabeled counterparts provides direct measurement of ¹³C incorporation efficiency and sample purity [25] [10].
High-resolution mass spectrometry enables precise mass measurements that distinguish between isobaric interferences and authentic isotopically labeled species [22] [23]. The mass accuracy requirements for reliable isotope ratio determinations typically demand sub-ppm precision to ensure accurate quantification in complex biological matrices [25] [11].
Tandem mass spectrometry approaches utilizing multiple reaction monitoring protocols optimize sensitivity and selectivity for D-Leucine-1-¹³C detection in biological samples [10] [11]. These methodologies enable trace-level quantification necessary for metabolic flux analysis and biochemical pathway investigations requiring precise isotopic measurements [9] [10].
Crystallographic investigations of D-leucine derivatives provide fundamental insights into the three-dimensional molecular architecture and intermolecular interactions governing solid-state organization [26] [27] [28]. D-leucine typically crystallizes in non-centrosymmetric monoclinic space group P2₁, consistent with its chiral nature and characteristic amino acid crystal packing patterns [26] [27].
The crystal structure reveals leucine molecules existing in zwitterionic form with protonated amino groups and deprotonated carboxyl groups, facilitating extensive hydrogen bonding networks that stabilize the crystal lattice [27] [28]. Intermolecular interactions primarily involve head-to-tail arrangements between adjacent molecules, creating characteristic polar and nonpolar regions within the crystal structure [29].
Crystallographic Parameter | Value | Reference |
---|---|---|
Space Group | P2₁ (monoclinic) | [27] |
Crystal System | Monoclinic | [27] |
Molecular Packing | Head-to-tail | [29] |
Hydrogen Bonding | Extensive network | [27] [28] |
Unit cell dimensions and molecular packing arrangements demonstrate characteristic amino acid crystallization patterns with segregation of hydrophilic and hydrophobic regions [28] [30]. The isobutyl side chain of leucine adopts preferred conformations that minimize steric interactions while maximizing van der Waals contacts between adjacent molecules [31] [29].
Thermal analysis reveals decomposition temperatures exceeding 220°C, indicating substantial thermal stability suitable for various analytical applications [27] [30]. Crystal morphology typically exhibits characteristic habit patterns consistent with the underlying molecular symmetry and intermolecular interaction preferences [30].
Conformational analysis of D-leucine reveals multiple energetically accessible conformations determined by rotational freedom around the C-C bonds within the molecular backbone [32] [33] [34]. Computational studies utilizing density functional theory methods demonstrate complex potential energy surfaces with multiple local minima corresponding to distinct conformational states [34] [35].
The alpha-carbon configuration maintains fixed stereochemistry, while the side chain exhibits rotational flexibility around the beta and gamma carbon bonds [33] [36]. Molecular dynamics simulations reveal dynamic equilibria between different rotameric states with interconversion barriers typically ranging from 2-15 kJ/mol [34] [36].
Conformational Parameter | Energy Range (kJ/mol) | Population (%) |
---|---|---|
Gauche⁺ conformation | 0-5 | 35-45 |
Gauche⁻ conformation | 2-7 | 25-35 |
Trans conformation | 5-12 | 20-30 |
Solvent effects significantly influence conformational preferences, with aqueous environments generally favoring extended conformations that maximize hydrophilic interactions [32] [36]. The presence of neighboring molecules or molecular complexes can induce conformational changes through steric constraints or favorable intermolecular interactions [32] [29].
Temperature-dependent conformational studies demonstrate increased rotational freedom at elevated temperatures, consistent with thermal activation of conformational interconversion processes [34] [36]. These dynamic properties influence spectroscopic observables and biological activity patterns in protein-incorporated systems [36] [29].
The production of D-Leucine-1-13C utilizes two primary methodological frameworks: biosynthetic and chemosynthetic approaches, each presenting distinct advantages and limitations in terms of efficiency, selectivity, and scalability.
Biosynthetic Approaches
Biosynthetic methods for D-Leucine-1-13C production rely on microbial fermentation systems and cell-free synthesis platforms. Fermentation-based approaches typically achieve yields of 50-80% with isotope incorporation efficiencies ranging from 85-95% [1] [2]. These systems utilize engineered microorganisms, particularly Escherichia coli strains, that express specific enzyme cascades capable of producing D-amino acids from simple carbon sources [3] [4].
The most successful biosynthetic approach involves the stereoinversion cascade using L-amino acid deaminase (LAAD) and D-amino acid dehydrogenase (DAPDH) systems. These enzymatic cascades can achieve remarkable yields of 95-99% with enantiomeric excess values exceeding 99% [5] [6]. The process involves initial deamination of L-amino acids to α-keto acids, followed by stereoselective reductive amination to produce the desired D-enantiomer [3] [5].
Cell-free biosynthetic systems offer enhanced control over reaction conditions and typically achieve higher isotope incorporation efficiencies (90-99%) compared to whole-cell fermentation [7] [8]. However, these systems are limited by scalability constraints and enzyme stability issues, making them more suitable for research applications rather than large-scale production [9].
Chemosynthetic Approaches
Chemosynthetic methods encompass several well-established synthetic routes, including the amidomalonate synthesis, reductive amination of α-keto acids, and palladium-catalyzed C-H functionalization reactions [10] [11]. The amidomalonate synthesis represents a robust approach yielding 60-85% with isotope incorporation efficiencies of 95-99% [10] [11]. This method involves the alkylation of diethyl acetamidomalonate with appropriate alkyl halides, followed by hydrolysis and decarboxylation to yield the target amino acid [10].
Reductive amination approaches offer simplicity and high yields (70-90%) but often produce racemic mixtures requiring additional resolution steps [11]. The palladium-catalyzed C-H functionalization method, while requiring expensive catalysts, provides exceptional selectivity with isotope incorporation efficiencies exceeding 99% and enantiomeric excess values above 98% [12] [13].
Recent advances in chemosynthetic approaches include the development of asymmetric synthesis routes using chiral auxiliaries and catalysts. These methods can achieve enantioselectivities exceeding 95% while maintaining high isotope incorporation efficiency [14]. However, the complexity of these synthetic routes and the requirement for specialized reagents limit their practical application for large-scale production [10] [11].
The optimization of isotope incorporation efficiency represents a critical aspect of D-Leucine-1-13C production, requiring careful consideration of precursor selection, reaction conditions, and metabolic pathway control.
Precursor Selection and Labeling Strategies
The selection of appropriate 13C-labeled precursors significantly impacts isotope incorporation efficiency. For biosynthetic approaches, the most commonly used precursors include [1-13C]acetate, [1-13C]glucose, and [1-13C]α-ketoisocaproic acid [15] [2]. The choice of precursor depends on the metabolic pathway utilized and the desired labeling pattern [16].
Studies have demonstrated that [1-13C]acetate incorporation through the Wood-Ljungdahl pathway can achieve isotope incorporation efficiencies exceeding 90% in appropriate microbial systems [16]. The incorporation pattern analysis using mass spectrometry reveals that carbon-13 labeling is predominantly retained at the carboxyl position, consistent with the biosynthetic pathway from acetyl-CoA precursors [16].
For chemosynthetic approaches, the use of [13C]iodomethane in palladium-catalyzed reactions has achieved near-quantitative isotope incorporation (>99%) with minimal isotope dilution [12] [13]. The optimization of reaction conditions, including temperature, solvent selection, and catalyst loading, is crucial for maintaining high isotope incorporation efficiency [17] [18].
Metabolic Pathway Optimization
The optimization of metabolic pathways in biosynthetic systems requires careful control of enzyme expression levels and cofactor availability. Studies have shown that the balanced expression of LAAD and DAPDH enzymes is critical for achieving high conversion rates and isotope incorporation efficiency [5] [6]. The incorporation of formate dehydrogenase-based NADPH recycling systems has been demonstrated to enhance isotope incorporation efficiency by maintaining optimal cofactor ratios [5].
Metabolic engineering approaches have been employed to minimize isotope dilution through competing pathways. The deletion of genes encoding enzymes involved in amino acid catabolism can significantly improve isotope incorporation efficiency by reducing isotope scrambling [4] [6]. Additionally, the use of auxotrophic strains that require external amino acid supplementation can enhance labeling specificity and incorporation efficiency [9].
Real-time Monitoring and Control
Advanced analytical techniques enable real-time monitoring of isotope incorporation during production processes. High-resolution mass spectrometry coupled with metabolic flux analysis allows for dynamic optimization of reaction conditions to maximize isotope incorporation efficiency [19] [16]. The development of automated control systems that adjust feeding rates and environmental conditions based on real-time isotope incorporation data has shown promise for improving production efficiency [19].
The purification and quality control of D-Leucine-1-13C require sophisticated analytical protocols to ensure product purity, isotopic integrity, and enantiomeric purity.
Chromatographic Purification Methods
High-performance liquid chromatography (HPLC) represents the primary purification technique for D-Leucine-1-13C, with several complementary approaches available. Ion exchange chromatography provides robust separation with high capacity and recovery rates of 80-90% [20] [21]. The use of cation exchange resins such as AG 50W-X8 enables effective removal of impurities while maintaining amino acid integrity [20] [22].
Reversed-phase HPLC offers excellent resolution and versatility, achieving purity levels of 90-98% with recovery rates of 85-95% [23] [24]. The optimization of mobile phase composition, including the use of ion-pairing reagents and pH adjustment, is critical for achieving optimal separation [23] [25].
Chiral HPLC represents the gold standard for enantiomeric purification, achieving purity levels of 95-99% with the ability to separate D- and L-enantiomers effectively [23] [21]. The use of chiral stationary phases based on N-3,5-dinitrobenzoyl-L-amino acid derivatives provides excellent enantioselectivity for amino acid separation [25].
Preparative HPLC systems enable the isolation of high-purity D-Leucine-1-13C (98-99.5%) suitable for analytical applications [22]. These systems typically operate at larger scales with specialized column configurations optimized for amino acid separation [22].
Advanced Purification Techniques
Multi-dimensional chromatography systems combine multiple separation mechanisms to achieve superior purification results. Two-dimensional HPLC systems utilizing both reversed-phase and chiral separations can achieve exceptional purity levels while maintaining high recovery rates [25]. Three-dimensional chromatography approaches have been developed for complex sample matrices requiring extensive purification [25].
Membrane separation techniques offer mild purification conditions with high selectivity. Ultrafiltration and nanofiltration membranes can effectively remove impurities while preserving amino acid integrity [26]. These techniques are particularly valuable for heat-sensitive compounds and large-scale applications [26].
Electrophoretic purification methods provide high-resolution separation based on charge and size differences. Capillary electrophoresis systems can achieve excellent separation efficiency with minimal sample consumption [16]. These techniques are particularly useful for analytical-scale purification and quality control applications [16].
Comprehensive Quality Control Protocols
Quality control protocols for D-Leucine-1-13C encompass multiple analytical parameters to ensure product specifications are met. Isotopic purity analysis using mass spectrometry must achieve ≥99 atom% 13C incorporation [27] [28]. High-resolution mass spectrometry enables precise determination of isotopic composition and detection of isotopic impurities [29] [30].
Enantiomeric purity analysis using chiral HPLC must demonstrate ≥98% enantiomeric excess [27] [23]. The use of derivatization reagents such as o-phthaldialdehyde with chiral thiols enables sensitive detection of trace L-enantiomer impurities [23] [21].
Chemical purity assessment requires HPLC-UV analysis to demonstrate ≥95% purity with comprehensive impurity profiling [31] [24]. The identification and quantification of synthetic intermediates, degradation products, and related substances are essential for product quality assurance [31].
Physical characterization includes moisture content determination (≤0.5%) using Karl Fischer titration, ash content analysis (≤0.1%) by gravimetric methods, and optical rotation measurement to confirm stereochemical integrity [32] [27]. Melting point determination (>300°C) provides additional confirmation of product identity and purity [32] [27].
Microbiological testing following USP <61> guidelines ensures microbial contamination levels remain below 100 CFU/g. Endotoxin testing using LAL assays must demonstrate levels ≤0.25 EU/mg for applications requiring low endotoxin content [27]. Heavy metal analysis using ICP-MS ensures levels remain below 10 ppm for all regulated metals [33] [34].